molecular formula C15H17N3O4 B6455344 2-amino-N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide CAS No. 2326813-38-9

2-amino-N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide

Cat. No.: B6455344
CAS No.: 2326813-38-9
M. Wt: 303.31 g/mol
InChI Key: WMVRTXFPPDCJKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-amino-N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide is a chemical compound that features a pyridine ring substituted with an amino group and a carboxamide group, along with a trimethoxyphenyl group

Biochemical Analysis

Biochemical Properties

2-amino-N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide plays a significant role in biochemical reactions. It interacts with several enzymes and proteins, including tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), and histone lysine-specific demethylase 1 (HLSD1). These interactions are crucial for its biological activity, particularly its anti-cancer effects. The compound inhibits tubulin polymerization, which is essential for cell division, and modulates the activity of Hsp90, TrxR, and HLSD1, affecting various cellular processes .

Cellular Effects

This compound has profound effects on various cell types and cellular processes. It influences cell function by disrupting microtubule assembly, leading to cell cycle arrest in the G2/M phase and inducing apoptosis. This compound also affects cell signaling pathways, gene expression, and cellular metabolism. For instance, it down-regulates ERK2 protein and inhibits ERKs phosphorylation, which are critical components of cell signaling pathways .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules and enzyme inhibition. It binds to the colchicine binding site of the αβ-tubulin heterodimer, inhibiting tubulin polymerization. Additionally, it modulates the activity of Hsp90, TrxR, and HLSD1, leading to changes in gene expression and cellular function. These interactions contribute to its anti-cancer properties by disrupting cellular processes essential for tumor growth and survival .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, maintaining its biological activity over extended periods. Long-term exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits significant anti-cancer activity without causing adverse effects. At higher doses, toxic effects may be observed, including damage to normal tissues and organs. It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and clearance from the body. The compound’s metabolism can affect its bioavailability and therapeutic efficacy. Understanding these metabolic pathways is crucial for optimizing its use in therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in target tissues, affecting its biological activity. The compound’s ability to penetrate cell membranes and reach intracellular targets is essential for its therapeutic effects .

Subcellular Localization

This compound is localized in specific subcellular compartments, which can affect its activity and function. It may be directed to particular organelles or compartments through targeting signals or post-translational modifications. Understanding its subcellular localization is crucial for elucidating its mechanism of action and optimizing its therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of the Trimethoxyphenyl Group: The trimethoxyphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable precursor such as 3,4,5-trimethoxybenzyl chloride reacts with the pyridine derivative.

    Formation of the Carboxamide Group: The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid derivative with ammonia or an amine under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-amino-N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents such as halogens (e.g., bromine) and Lewis acids (e.g., aluminum chloride).

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines derived from the reduction of the carboxamide group.

    Substitution: Various substituted derivatives depending on the electrophile used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2-amino-N-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4/c1-20-11-7-9(8-12(21-2)13(11)22-3)18-15(19)10-5-4-6-17-14(10)16/h4-8H,1-3H3,(H2,16,17)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMVRTXFPPDCJKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=C(N=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.